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molecular formula C12H11N3O2 B8577802 4-Nitrobenzyl(2-pyridyl)amine

4-Nitrobenzyl(2-pyridyl)amine

Cat. No. B8577802
M. Wt: 229.23 g/mol
InChI Key: QOLIGXABOXPTAN-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

To a solution of nickel bromide (44 mg) in methanol (4 ml)/THF (4 ml) was added sodium boro hydride (40 mg), and the mixture was stirred. To the mixture was added 2-[(4-nitrophenyl)methylamino]pyridine (0.92 g) and then sodium boro hydride (414 mg), and the mixture was stirred at room temperature for 1 hour. To the mixture was added nickel bromide (44 mg)and sodium boro hydride (454 mg), and the mixture was stirred at room temperature for 2 hours. Insoluble materials were filtered off with sellaite, and to the filtrate was added sodium bicarbonate solution. The mixture was extracted with ethyl acetate and washed with brine. The extract was dried (anhydrous magnesium sulfate) and concentrated, and the residue was purified twice with silica gel column chromatography (ethyl acetate/hexane=1/1) to give 2-[(4-aminophenyl)methylamino]pyridine (369 mg) as pale red solid.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
414 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
nickel bromide
Quantity
44 mg
Type
catalyst
Reaction Step Three
Quantity
454 mg
Type
reactant
Reaction Step Four
Name
nickel bromide
Quantity
44 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1COCC1.[BH4-].[Na+].[N+:8]([C:11]1[CH:16]=[CH:15][C:14]([CH2:17][NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)=[CH:13][CH:12]=1)([O-])=O>CO.[Ni](Br)Br>[NH2:8][C:11]1[CH:12]=[CH:13][C:14]([CH2:17][NH:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CNC1=NC=CC=C1
Step Two
Name
Quantity
414 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
40 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
nickel bromide
Quantity
44 mg
Type
catalyst
Smiles
[Ni](Br)Br
Step Four
Name
Quantity
454 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
nickel bromide
Quantity
44 mg
Type
catalyst
Smiles
[Ni](Br)Br

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off with sellaite
ADDITION
Type
ADDITION
Details
to the filtrate was added sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified twice with silica gel column chromatography (ethyl acetate/hexane=1/1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CNC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 369 mg
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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